2-Chloroisonicotinimidamide hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biocatalysis
2-Chloronicotinic acid (2-CA) is an essential precursor for various agrochemicals and pharmaceuticals. The biocatalytic hydrolysis of chlorinated nicotinamides, including derivatives of 2-Chloroisonicotinimidamide hydrochloride, by amidase from Pantoea sp. demonstrates significant industrial potential for 2-CA production. This process benefits from high substrate conversion rates and suggests a promising approach for the enzymatic production of 2-CA, highlighting the importance of this compound in synthesizing valuable chemical intermediates (Zheng et al., 2018).
Advanced Material Synthesis
The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149 showcases the potential of this compound in generating key precursors for pesticide and medicinal synthesis. This study underscores the biotechnological applications of specific bacterial strains in converting chlorinated pyridines into valuable chemicals, emphasizing the role of this compound in the biotransformation process for industrial applications (Jin et al., 2011).
Enzyme Engineering for Chemical Production
The engineering of amidase from Pantoea sp. for enhanced catalytic activity towards chlorinated nicotinamides, including this compound, is a pivotal development in biocatalysis. This research demonstrates the feasibility of structurally modifying enzymes to improve efficiency in synthesizing 2-chloronicotinic acid, a crucial compound for pharmaceuticals and agrochemicals, from chlorinated nicotinamides. Such advancements in enzyme engineering expand the scope of biocatalytic applications for this compound in green chemistry and sustainable industrial processes (Tang et al., 2018).
Safety and Hazards
2-Chloroisonicotinimidamide hydrochloride is for R&D use only and not for medicinal, household or other use . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-chloropyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-3-4(6(8)9)1-2-10-5;/h1-3H,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZWWBACBWPWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679085 | |
Record name | 2-Chloropyridine-4-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82019-89-4 | |
Record name | 2-Chloropyridine-4-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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